1-Ethynyl-4-(2-methylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-(2-methylpropyl)benzene is an organic compound with the molecular formula C12H14 It is a derivative of benzene, featuring an ethynyl group and a 2-methylpropyl group attached to the benzene ring
Scientific Research Applications
1-Ethynyl-4-(2-methylpropyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development, may utilize this compound.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
When handling “1-Ethynyl-4-(2-methylpropyl)benzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 1-Ethynyl-4-(2-methylpropyl)benzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic aromatic substitution reactions of benzene . These reactions maintain the aromaticity of the benzene ring and result in the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the process of electrophilic aromatic substitution, which maintains the aromaticity of the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(2-methylpropyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of benzene derivatives followed by the introduction of an ethynyl group. The reaction typically requires a catalyst, such as palladium, and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from other reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ethynyl group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The products formed from these reactions vary based on the specific reagents and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups to the benzene ring.
Comparison with Similar Compounds
1-Ethynyl-4-(2-methylpropyl)benzene: shares similarities with other benzene derivatives, such as:
Uniqueness: The presence of both an ethynyl group and a 2-methylpropyl group on the benzene ring distinguishes this compound from other similar compounds. This unique structure imparts specific chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-4-(2-methylpropyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-4-11-5-7-12(8-6-11)9-10(2)3/h1,5-8,10H,9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHYMVLZLMRPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293187 |
Source
|
Record name | 1-Ethynyl-4-(2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132464-91-6 |
Source
|
Record name | 1-Ethynyl-4-(2-methylpropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132464-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-4-(2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601293187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.